(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride
Overview
Description
Synthesis Analysis
The synthesis of related pyrrolidine derivatives involves multiple steps from N-protected dehydroproline methyl esters. A notable process includes the stereoselective reaction with osmium tetraoxide, leading to high yields of dihydroxyprolines. This method demonstrates the complexity and precision required in synthesizing such compounds (Goli et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrrolidine derivatives, including (2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride, has been extensively studied using NMR techniques. These studies allow for the precise determination of the spatial arrangement of atoms within the molecule, critical for understanding its chemical behavior (Goli et al., 1994).
Chemical Reactions and Properties
Chemical reactions involving pyrrolidine derivatives are diverse, including condensation, N-alkylation, and hydrolysis, showcasing the compound's reactivity and versatility in organic synthesis. The purity and yield of these reactions are of significant interest for scale-up production (Cheng Qing-fang, 2005).
Scientific Research Applications
Therapeutic Applications in Pancreatitis : Compounds R-102444 and R-96544, related to this chemical, have been shown to reduce pancreatic enzyme activity and inflammation in experimental models of pancreatitis, indicating potential therapeutic applications for treating this condition (Ogawa et al., 2005).
Synthesis of Functionalized Heterocycles : A simple two-step synthesis method for N-protected methyl 5-substituted-4-hydroxypyrrole-3-carboxylates has been developed, which is useful for constructing functionalized heterocycles and pyrrole products (Grošelj et al., 2013).
Novel Decarboxylation Method : A novel decarboxylation method using 2-cyclohexen-1-one has been reported, yielding optically active amino compounds like (3R)-()-3-hydroxypyrrolidine and (2R)-()-2-hydroxypropylamine with good yields (Hashimoto et al., 1986).
Synthesis of Dipeptidyl Peptidase IV Inhibitors : The successful synthesis of 4-fluoropyrrolidine-2-carbonyl fluorides, related to this compound, has been achieved, significantly reducing synthetic steps for medicinal applications like dipeptidyl peptidase IV inhibitors (Singh & Umemoto, 2011).
Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol : This compound has been synthesized from (2S)-3,4-dehydroproline derivatives in high yield and purity, confirming its identity with authentic material (Goli et al., 1994).
GABA-Uptake Inhibitors : New GABA-uptake inhibitors derived from proline and pyrrolidine-2-acetic acid have shown potential as inhibitors of GAT-1 and GAT-3, with specific stereoisomer configurations demonstrating potent inhibition (Zhao et al., 2005).
Synthesis of Antibiotics : A novel ultrabroad-spectrum carbapenem antibiotic was synthesized using a method involving iodine-mediated oxidative cyclization of (1R)-N-(1-aryl-3-butenyl)acetamide (Hashihayata et al., 2002).
Safety And Hazards
This compound is labeled with the GHS07 pictogram, indicating that it may cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3.ClH/c1-10-6(9)5-2-4(8)3-7-5;/h4-5,7-8H,2-3H2,1H3;1H/t4-,5-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGSHNXEUZOKHH-TYSVMGFPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC(CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H]1C[C@H](CN1)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,4R)-Methyl 4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
CAS RN |
114676-59-4 | |
Record name | D-Proline, 4-hydroxy-, methyl ester, hydrochloride (1:1), (4R)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=114676-59-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl (2R,4R)-4-hydroxypyrrolidine-2-carboxylate hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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